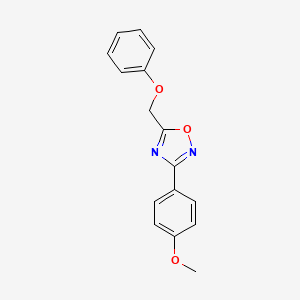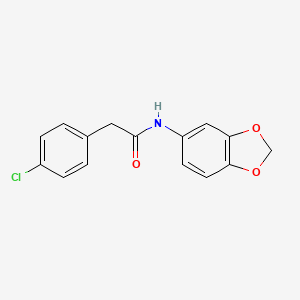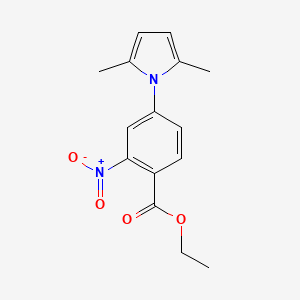
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been used in scientific research to study various biological processes. One of its primary applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been used to study the effects of oxidative stress on cellular processes and to investigate the role of certain enzymes in disease progression.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. Additionally, it has been shown to reduce inflammation and oxidative stress in certain cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in scientific research. One potential application is in the development of new cancer therapies, as this compound has shown promise in inhibiting cancer cell growth. Additionally, this compound could be used to study the effects of oxidative stress on cellular processes and to investigate the role of certain enzymes in disease progression. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with phenylacetic acid followed by cyclization with phosphorus oxychloride. This method has been optimized to produce high yields of the compound with minimal impurities.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-9-7-12(8-10-13)16-17-15(21-18-16)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDRMIQMENZZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)


![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)


